molecular formula C13H25NO3S B3043667 3-(Boc-amino)-3-(4-tetrahydrothiopyranyl)-1-propanol CAS No. 898405-01-1

3-(Boc-amino)-3-(4-tetrahydrothiopyranyl)-1-propanol

Cat. No.: B3043667
CAS No.: 898405-01-1
M. Wt: 275.41 g/mol
InChI Key: ODPBISPJJZSYOY-UHFFFAOYSA-N
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Description

3-(Boc-amino)-3-(4-tetrahydrothiopyranyl)-1-propanol: is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a tetrahydrothiopyranyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-3-(4-tetrahydrothiopyranyl)-1-propanol typically involves multiple steps:

  • Protection of the Amino Group: : The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

  • Formation of the Tetrahydrothiopyranyl Moiety: : The tetrahydrothiopyranyl group can be introduced through a nucleophilic substitution reaction. A suitable starting material, such as 4-chlorotetrahydrothiopyran, is reacted with a nucleophile to form the desired tetrahydrothiopyranyl intermediate.

  • Coupling Reaction: : The protected amino group and the tetrahydrothiopyranyl intermediate are coupled using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydrothiopyranyl moiety, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can be performed on the compound to modify the tetrahydrothiopyranyl group. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amino group. Reagents such as alkyl halides or acyl chlorides can be used to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Modified tetrahydrothiopyranyl derivatives

    Substitution: Various substituted derivatives at the amino group

Scientific Research Applications

3-(Boc-amino)-3-(4-tetrahydrothiopyranyl)-1-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-3-(4-tetrahydrothiopyranyl)-1-propanol depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active amino compound. The tetrahydrothiopyranyl moiety may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Boc-amino)-3-(4-tetrahydrofuranyl)-1-propanol: Similar structure but with a tetrahydrofuran ring instead of a tetrahydrothiopyran ring.

    3-(Boc-amino)-3-(4-tetrahydropyranyl)-1-propanol: Similar structure but with a tetrahydropyran ring instead of a tetrahydrothiopyran ring.

Uniqueness

3-(Boc-amino)-3-(4-tetrahydrothiopyranyl)-1-propanol is unique due to the presence of the tetrahydrothiopyranyl moiety, which imparts distinct chemical and biological properties. This sulfur-containing ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl N-[3-hydroxy-1-(thian-4-yl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3S/c1-13(2,3)17-12(16)14-11(4-7-15)10-5-8-18-9-6-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPBISPJJZSYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C1CCSCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Boc-amino)-3-(4-tetrahydrothiopyranyl)-1-propanol
Reactant of Route 2
3-(Boc-amino)-3-(4-tetrahydrothiopyranyl)-1-propanol
Reactant of Route 3
Reactant of Route 3
3-(Boc-amino)-3-(4-tetrahydrothiopyranyl)-1-propanol
Reactant of Route 4
3-(Boc-amino)-3-(4-tetrahydrothiopyranyl)-1-propanol
Reactant of Route 5
3-(Boc-amino)-3-(4-tetrahydrothiopyranyl)-1-propanol
Reactant of Route 6
3-(Boc-amino)-3-(4-tetrahydrothiopyranyl)-1-propanol

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